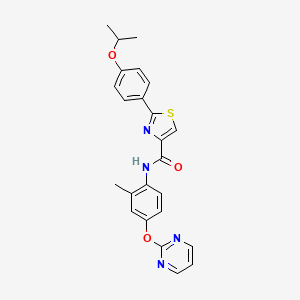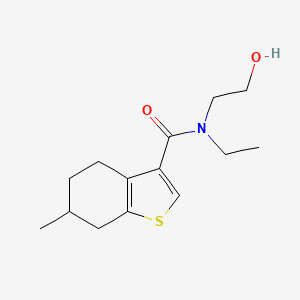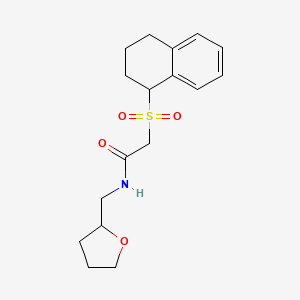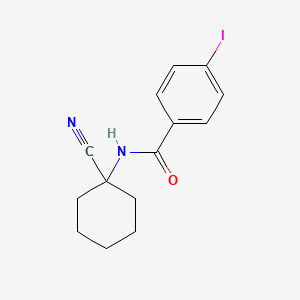![molecular formula C13H17N3O B7567093 2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)
2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine, also known as O-Desmethylvenlafaxine, is a chemical compound that belongs to the family of phenethylamines. This compound has been widely studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine is not fully understood. However, it is believed that this compound works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn produces the pharmacological effects associated with this compound.
Biochemical and physiological effects:
2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine has been shown to produce a wide range of biochemical and physiological effects. These effects include increased levels of serotonin and norepinephrine in the brain, which can lead to improved mood, reduced anxiety, and decreased pain sensitivity. This compound has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine in lab experiments is its wide range of pharmacological activities. This compound has been shown to exhibit antidepressant, anxiolytic, and analgesic effects, making it a useful tool for studying these conditions. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new pharmacological activities associated with this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various conditions.
In conclusion, 2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound exhibits a wide range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. While there are some limitations associated with using this compound in lab experiments, it remains a valuable tool for studying various conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various conditions.
Métodos De Síntesis
The synthesis of 2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reduction of venlafaxine, a well-known antidepressant drug. The reduction process involves the use of lithium aluminum hydride or sodium borohydride as reducing agents. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. It has also been studied for its potential application in the treatment of neuropathic pain, post-traumatic stress disorder, and anxiety disorders.
Propiedades
IUPAC Name |
2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-13-4-2-3-12(9-13)10-14-5-7-16-8-6-15-11-16/h2-4,6,8-9,11,14H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSLCDYXTJJNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7567012.png)
![N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-cyano-2-methylpropanamide](/img/structure/B7567049.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)



![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)

![N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)
